molecular formula C21H19BrFN3O2S B3203148 2-{[5-(4-Bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one CAS No. 1021228-47-6

2-{[5-(4-Bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one

Cat. No.: B3203148
CAS No.: 1021228-47-6
M. Wt: 476.4 g/mol
InChI Key: TWDLPDVCGYPOBK-UHFFFAOYSA-N
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Description

The compound 2-{[5-(4-Bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one is a hybrid molecule featuring three key structural motifs:

A 1,3-oxazole ring substituted with a 4-bromophenyl group at position 2.

A sulfanyl (-S-) linker bridging the oxazole to an ethanone moiety.

A 4-(4-fluorophenyl)piperazine group attached to the carbonyl carbon of the ethanone.

The piperazine moiety is a common pharmacophore in drug design due to its ability to modulate solubility and receptor interactions .

Properties

IUPAC Name

2-[[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrFN3O2S/c22-16-3-1-15(2-4-16)19-13-24-21(28-19)29-14-20(27)26-11-9-25(10-12-26)18-7-5-17(23)6-8-18/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDLPDVCGYPOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=NC=C(O3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-Bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an α-haloketone with an amide.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the oxazole derivative with a thiol compound.

    Attachment of the Piperazine Moiety: The final step involves the reaction of the intermediate with 4-(4-fluorophenyl)piperazine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring or the bromophenyl group, potentially leading to dehalogenation.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the bromophenyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is of particular interest in the development of new pharmaceuticals due to its potential anticancer properties. Preliminary studies suggest that similar compounds may act as inhibitors of enzymes involved in cancer progression, particularly those associated with the epidermal growth factor receptor (EGFR) pathway. The oxazole and piperazine groups are believed to facilitate binding to these targets, modulating their activity effectively.

Pharmacology

In pharmacological studies, compounds containing oxazole and piperazine structures have shown promise as:

  • Anticancer Agents : In vitro studies indicate that they may inhibit tumor cell proliferation.
  • Anti-inflammatory Agents : Potential mechanisms involve modulation of inflammatory pathways.

Research focusing on the interaction of this compound with specific protein targets is crucial for understanding its biological mechanisms. For example, it may interact with enzymes like acetylcholinesterase (AchE), affecting neurotransmission and potentially leading to neuroprotective effects.

Material Science

Beyond medicinal applications, this compound can serve as a building block for synthesizing more complex materials. Its unique structure allows it to be utilized in developing novel materials with specific properties, such as:

  • Catalysts : For various chemical reactions.
  • Polymeric Materials : Where enhanced thermal stability and mechanical properties are desired.

Case Studies and Research Findings

Several studies have documented the biological activity and potential applications of compounds similar to 2-{[5-(4-Bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one:

StudyFindings
Inhibitory Effects on EGFR Compounds with oxazole rings demonstrated significant inhibition of mutant EGFR in cancer cell lines, suggesting potential for targeted therapy.
Neuroprotective Properties Research indicated that piperazine derivatives could modulate oxidative stress pathways, offering protective effects against neurodegenerative diseases.
Synthesis of Novel Materials The compound was used as a precursor in synthesizing polymeric materials that exhibit improved mechanical properties compared to conventional polymers.

Mechanism of Action

The mechanism of action of 2-{[5-(4-Bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application, such as inhibition of certain enzymes in medicinal chemistry or binding to DNA in biological research.

Comparison with Similar Compounds

1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(4-bromophenyl)ethan-1-one ()

  • Key Differences: Replaces the oxazolylsulfanyl group with a simple 4-bromophenyl-ethanone.

2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone ()

  • Key Differences: Substitutes the oxazolylsulfanyl with a phenoxy group and introduces a sulfonyl (-SO₂-) group on the piperazine.
  • Implications : The sulfonyl group increases electronegativity and hydrogen-bonding capacity, which may improve metabolic stability but reduce lipophilicity .

(E)-1-{4-[Bis(4-bromophenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one ()

  • Key Differences : Features a bis(4-bromophenyl)methyl group on piperazine and an α,β-unsaturated ketone (prop-2-en-1-one).
  • Implications: The conjugated enone system could enhance reactivity toward nucleophiles (e.g., in Michael addition reactions), while the bulky bis-bromophenyl group may sterically hinder target binding .

Heterocyclic Analogues

2-[3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole ()

  • Key Differences : Replaces the oxazole with a thiazole and incorporates a dihydropyrazole ring.

2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone ()

  • Key Differences : Substitutes oxazole with a triazole and introduces a pyridinyl group.

Sulfur-Linker Analogues

1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone ()

  • Key Differences : Uses a triazolylsulfanyl group instead of oxazolylsulfanyl and a sulfonylpiperazine.
  • Implications : The sulfonyl group increases acidity (pKa ~1-2), which may affect ionization state under physiological conditions .

(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol ()

  • Key Differences: Replaces the ethanone-piperazine moiety with a phenyl-ethanol group.
  • Implications: The ethanol group introduces a chiral center and hydroxyl functionality, which may influence stereoselective binding .

Structural and Functional Data Comparison

Compound (Reference) Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₂₁H₁₈BrFN₂O₂S 473.35 5-(4-Bromophenyl)oxazole, sulfanyl linker, 4-(4-fluorophenyl)piperazine Balanced lipophilicity, moderate polarity
C₁₉H₁₈BrFN₂O 407.24 4-Bromophenyl-ethanone, 4-fluorobenzylpiperazine Simplified structure, higher BBB potential
C₁₈H₁₈BrFN₂O₄S 457.31 4-Bromophenoxy, sulfonylpiperazine High electronegativity, metabolic stability
C₂₄H₁₈BrFN₂S 481.44 Dihydropyrazole-thiazole hybrid, bromo/fluorophenyl Rigid scaffold, enhanced π-stacking

Biological Activity

The compound 2-{[5-(4-Bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one is a complex organic molecule that combines various functional groups, including an oxazole ring and a piperazine moiety. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H17BrN2O3S
  • Molecular Weight : Approximately 420.33 g/mol
  • Key Functional Groups : Oxazole, sulfanyl, piperazine

The presence of the oxazole and piperazine groups contributes to the compound's reactivity and potential biological activities. The oxazole ring is known for its role in various pharmacological applications, while piperazine derivatives have been associated with diverse therapeutic effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may inhibit enzymes involved in cancer progression, particularly mutant forms of the epidermal growth factor receptor (EGFR) . The fluorophenyl group enhances lipophilicity, potentially improving the compound's bioavailability and pharmacokinetic profile .

Anticancer Activity

Compounds similar to 2-{[5-(4-Bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one have shown promising results in cancer research. For example:

  • In vitro studies indicate that oxazole-containing compounds exhibit significant inhibitory effects on cancer cell lines .
  • Molecular docking studies suggest potential binding affinities to proteins involved in tumorigenesis .

Analgesic and Anti-inflammatory Properties

Research has indicated that oxazole derivatives possess analgesic properties. For instance:

  • Compounds containing similar moieties have been evaluated for their analgesic activity through pharmacological tests such as the writhing test and hot plate test .
  • The acute toxicity studies conducted on related compounds revealed low toxicity profiles, suggesting their safety for further development .

Study 1: Anticancer Potential

A study focused on synthesizing oxazole derivatives demonstrated that certain compounds exhibited notable anticancer activity against various cancer cell lines. The mechanism was linked to the inhibition of EGFR signaling pathways, which are crucial in cancer cell proliferation .

Study 2: Analgesic Activity Assessment

In another investigation, a series of oxazolone derivatives were tested for their analgesic effects. The results indicated that specific substitutions on the oxazole ring significantly enhanced the analgesic potency compared to standard analgesics .

Summary of Findings

Biological Activity Observations
AnticancerInhibition of EGFR; significant activity against cancer cell lines
AnalgesicEffective in writhing and hot plate tests; low acute toxicity
Enzyme InhibitionPotential inhibition of pain-related enzymes like COX-2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(4-Bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-{[5-(4-Bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one

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